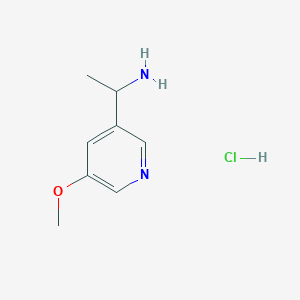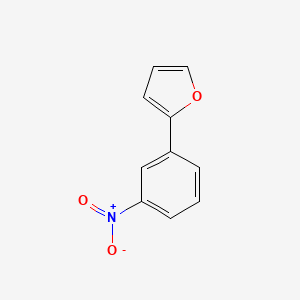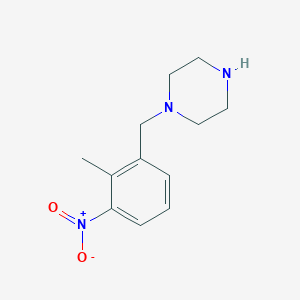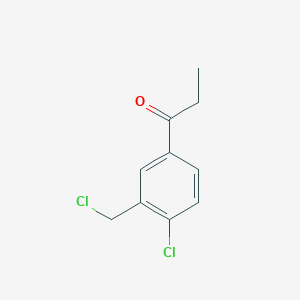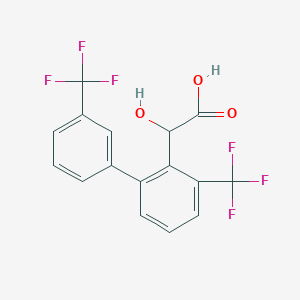
(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid typically involves multiple steps. One common method includes the initial formation of the biphenyl core, followed by the introduction of trifluoromethyl groups through electrophilic aromatic substitution. The final step involves the addition of the hydroxy-acetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)biphenyl
- 3’,5’-Bis(trifluoromethyl)biphenyl
- 1,3-Bis(trifluoromethyl)phenylbenzene
Uniqueness
(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid is unique due to the presence of both trifluoromethyl groups and a hydroxy-acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C16H10F6O3 |
|---|---|
Peso molecular |
364.24 g/mol |
Nombre IUPAC |
2-hydroxy-2-[2-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)9-4-1-3-8(7-9)10-5-2-6-11(16(20,21)22)12(10)13(23)14(24)25/h1-7,13,23H,(H,24,25) |
Clave InChI |
SDBBUJNAPBXWDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)C(F)(F)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


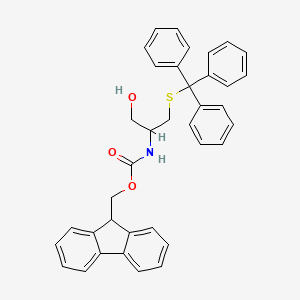
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
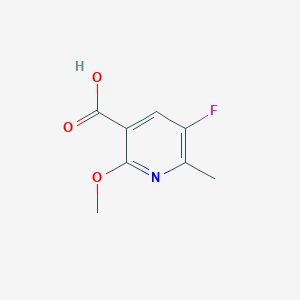
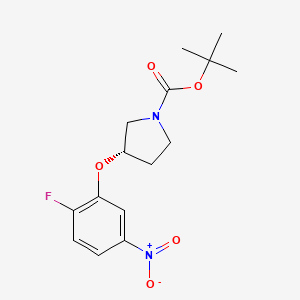
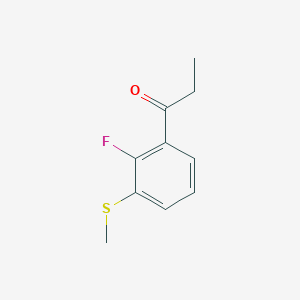
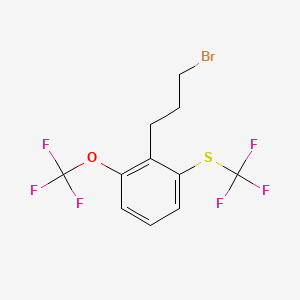


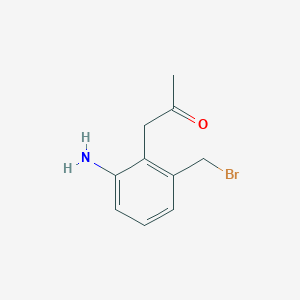
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
